3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
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Overview
Description
3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is a complex organic compound known for its applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the benzoic acid moiety adds to its versatility, making it useful in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid typically involves multiple steps:
Fmoc Protection: The initial step often involves the protection of an amino group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Intermediate: The protected amine is then reacted with a benzyl halide derivative to form the intermediate compound. This step usually requires a solvent like dichloromethane and a catalyst such as palladium on carbon.
Coupling Reaction: The intermediate is coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the Fmoc protection and deprotection steps efficiently. The use of high-throughput reactors and continuous flow chemistry can also enhance the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly valuable in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to study protein interactions and functions. The Fmoc group can be removed under mild conditions, making it ideal for applications where the integrity of the biological molecule must be preserved.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The benzoic acid moiety is known for its antimicrobial and anti-inflammatory effects, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid involves its interaction with various molecular targets. The Fmoc group can protect amino groups during chemical reactions, preventing unwanted side reactions. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used as a building block in peptide synthesis.
Boc-Lys(Fmoc)-OH: A compound with both Fmoc and Boc protecting groups, used for more complex peptide synthesis.
Uniqueness
What sets 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid apart is its dual functionality. The presence of both the Fmoc group and the benzoic acid moiety allows it to participate in a wider range of chemical reactions and applications compared to simpler Fmoc-protected amino acids.
Properties
IUPAC Name |
3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)22-10-6-9-21(16-22)20-8-5-7-19(15-20)17-30-29(33)34-18-27-25-13-3-1-11-23(25)24-12-2-4-14-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWPUJHVWHMXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=CC(=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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